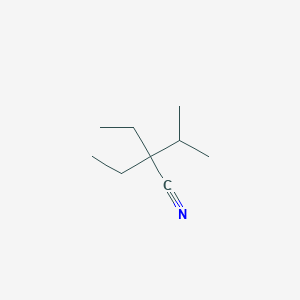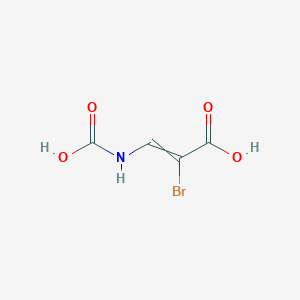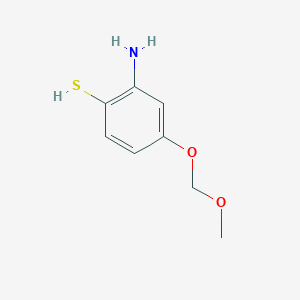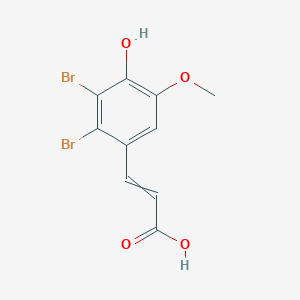
2,2-Diethyl-3-methylbutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethyl-3-methylbutanenitrile is an organic compound with the molecular formula C9H17N It is a branched nitrile, characterized by the presence of a nitrile group (-CN) attached to a carbon atom that is part of a branched alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
2,2-Diethyl-3-methylbutanenitrile can be synthesized through several methods. One common approach involves the alkylation of a suitable nitrile precursor with an appropriate alkyl halide. For example, the reaction of 2,2-diethylbutanenitrile with methyl iodide in the presence of a strong base such as sodium hydride can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the use of catalysts and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2,2-Diethyl-3-methylbutanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
科学的研究の応用
2,2-Diethyl-3-methylbutanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Diethyl-3-methylbutanenitrile depends on the specific reaction it undergoes. For example, in reduction reactions, the nitrile group is reduced to a primary amine through the transfer of hydrogen atoms. The molecular targets and pathways involved vary based on the reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
- 2,2-Diethylbutanenitrile
- 3-Methylbutanenitrile
- 2-Methylbutanenitrile
Uniqueness
2,2-Diethyl-3-methylbutanenitrile is unique due to its specific branching pattern and the presence of both ethyl and methyl groups on the same carbon atom. This structural feature can influence its reactivity and the types of reactions it can undergo, making it distinct from other similar nitriles.
特性
CAS番号 |
61415-94-9 |
|---|---|
分子式 |
C9H17N |
分子量 |
139.24 g/mol |
IUPAC名 |
2,2-diethyl-3-methylbutanenitrile |
InChI |
InChI=1S/C9H17N/c1-5-9(6-2,7-10)8(3)4/h8H,5-6H2,1-4H3 |
InChIキー |
KIYAUQGRULBZTN-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)(C#N)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl (2-{2-[(but-3-en-1-yl)oxy]phenyl}hydrazinylidene)(chloro)acetate](/img/structure/B14591349.png)


![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine](/img/structure/B14591367.png)

![4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-](/img/structure/B14591384.png)





![3-[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine](/img/structure/B14591422.png)
![Methyl [(6-chloropyridin-2-yl)oxy]acetate](/img/structure/B14591423.png)

